Dual-Target Bifunctionality: Eeyarestatin I Inhibits Both p97-Associated Deubiquitination and Sec61 Translocon
Eeyarestatin I is a bifunctional compound comprising a nitrofuran-containing (NFC) domain and an aromatic domain, enabling simultaneous inhibition of two distinct ER protein quality control processes. SAR analysis demonstrates that the NFC domain (represented by 5-NA) and the aromatic domain (represented by CBU-002) must be covalently linked within the same molecule to achieve full cytotoxic activity [1]. At 8 µM, eeyarestatin I produces an almost complete loss of secretory glycoproteins in the media of cultured mammalian cells, indicating potent Sec61 translocon blockade [2]. In contrast, ATP-competitive p97 inhibitors such as CB-5083 (IC50 = 11 nM against D2 ATPase) and allosteric inhibitors like NMS-873 (IC50 = 20-30 nM) inhibit p97 ATPase activity exclusively without affecting Sec61-mediated translocation [3][4].
| Evidence Dimension | Number of validated ER protein homeostasis targets inhibited |
|---|---|
| Target Compound Data | 2 distinct targets: p97-associated deubiquitination (PAD) and Sec61 translocon-mediated protein translocation |
| Comparator Or Baseline | CB-5083: 1 target (p97 D2 ATPase); NMS-873: 1 target (p97 allosteric site); DBeQ: 1 target (p97 ATP-competitive) |
| Quantified Difference | 2 targets vs 1 target (2-fold increase in molecular perturbation breadth); 8 µM ESI produces near-complete secretory glycoprotein loss in media |
| Conditions | Cell-based secretion assay in cultured mammalian cells; MTT cytotoxicity assay in JEKO-1 cells |
Why This Matters
This dual-target mechanism provides a distinct pharmacological perturbation profile that single-target p97 inhibitors cannot replicate, enabling researchers to interrogate the functional coupling between ER translocation and degradation pathways in a single experimental intervention.
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